molecular formula C12H15BrClNO2S B12208338 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)piperidine

1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)piperidine

Cat. No.: B12208338
M. Wt: 352.68 g/mol
InChI Key: SPYWBFFDUXIRDT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)piperidine is an organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a piperidine ring attached to a benzenesulfonyl group, which is further substituted with bromine, chlorine, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)piperidine typically involves the following steps:

    Formation of the Benzenesulfonyl Chloride Intermediate: The starting material, 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride, is prepared by sulfonylation of 4-bromo-2-chloro-5-methylbenzene using chlorosulfonic acid.

    Nucleophilic Substitution Reaction: The benzenesulfonyl chloride intermediate is then reacted with piperidine in the presence of a base such as triethylamine. This nucleophilic substitution reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine substituents can also influence the compound’s reactivity and binding affinity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chloro-2-methylbenzene: This compound shares a similar benzene ring structure but lacks the sulfonyl and piperidine groups.

    4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride: This is an intermediate in the synthesis of 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)piperidine.

    Piperidine: A simple cyclic amine that forms the core structure of the compound.

Uniqueness

This compound is unique due to the combination of its sulfonyl, bromine, chlorine, and piperidine groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less substituted analogs.

Properties

Molecular Formula

C12H15BrClNO2S

Molecular Weight

352.68 g/mol

IUPAC Name

1-(4-bromo-2-chloro-5-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C12H15BrClNO2S/c1-9-7-12(11(14)8-10(9)13)18(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3

InChI Key

SPYWBFFDUXIRDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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